Bisphenol S Bisphenol S Bisphenol S (BPS), belonging to the class of bisphenols, is a structural analog of bisphenol A (BPA), used in a variety of industrial applications and products marketed as BPA-free. It is commonly identified in food and beverages, environmental samples, biological matrices, etc. It is also reported to be used in the production of epoxy resins. BPS is also found to be stable compared to BPA at elevated temperature and sunlight conditions.
4,4'-sulfonyldiphenol is a sulfone that is diphenyl sulfone in which both of the para hydrogens have been replaced by hydroxy groups. It has a role as a metabolite and an endocrine disruptor. It is a sulfone and a bisphenol. It derives from a diphenyl sulfone.
Brand Name: Vulcanchem
CAS No.: 80-09-1
VCID: VC21090164
InChI: InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
SMILES: C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Molecular Formula: C12H10O4S
Molecular Weight: 250.27 g/mol

Bisphenol S

CAS No.: 80-09-1

Cat. No.: VC21090164

Molecular Formula: C12H10O4S

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

Bisphenol S - 80-09-1

Specification

Description Bisphenol S (BPS), belonging to the class of bisphenols, is a structural analog of bisphenol A (BPA), used in a variety of industrial applications and products marketed as BPA-free. It is commonly identified in food and beverages, environmental samples, biological matrices, etc. It is also reported to be used in the production of epoxy resins. BPS is also found to be stable compared to BPA at elevated temperature and sunlight conditions.
4,4'-sulfonyldiphenol is a sulfone that is diphenyl sulfone in which both of the para hydrogens have been replaced by hydroxy groups. It has a role as a metabolite and an endocrine disruptor. It is a sulfone and a bisphenol. It derives from a diphenyl sulfone.
CAS No. 80-09-1
Molecular Formula C12H10O4S
Molecular Weight 250.27 g/mol
IUPAC Name 4-(4-hydroxyphenyl)sulfonylphenol
Standard InChI InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
Standard InChI Key VPWNQTHUCYMVMZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Canonical SMILES C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Colorform White, crystalline powder
Needles (from water), orhombic bipyramidol
Melting Point 240.5 °C

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